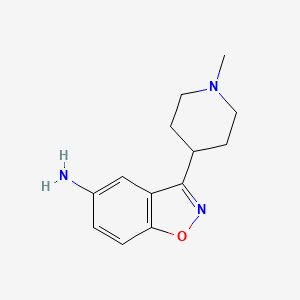
3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine
Vue d'ensemble
Description
3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a benzoxazole core, which is a bicyclic structure containing both benzene and oxazole rings, and a piperidine moiety, which is a six-membered ring containing nitrogen. The presence of these functional groups suggests that the compound may exhibit significant biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine typically involves the formation of the benzoxazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative to form the benzoxazole ring. The piperidine moiety can then be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the benzoxazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to compounds with diverse biological activities.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has been investigated for its interactions with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Medicine: The compound’s potential therapeutic effects are of particular interest, especially in the treatment of neurological disorders, due to its structural similarity to known bioactive molecules.
Industry: In the pharmaceutical industry, the compound may be used in the development of new drugs or as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects. For example, it may act as an antagonist or agonist at certain receptors, influencing neurotransmitter levels and thereby affecting neurological function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Methylpiperidin-4-yl)-1H-indole: This compound shares the piperidine moiety but has an indole ring instead of a benzoxazole ring.
3-(1-Methylpiperidin-4-yl)-1,2-benzisoxazole: Similar to the target compound but with an isoxazole ring instead of an oxazole ring.
3-(1-Methylpiperidin-4-yl)-1,2-benzothiazole: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine is unique due to its specific combination of a benzoxazole ring and a piperidine moiety. This structural arrangement may confer distinct biological properties, making it a valuable compound for further research and development in medicinal chemistry.
Propriétés
IUPAC Name |
3-(1-methylpiperidin-4-yl)-1,2-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16-6-4-9(5-7-16)13-11-8-10(14)2-3-12(11)17-15-13/h2-3,8-9H,4-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAXQIGFMPMQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=NOC3=C2C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00838724 | |
| Record name | 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00838724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823191-42-0 | |
| Record name | 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00838724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine](/img/structure/B3358761.png)
![4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B3358772.png)
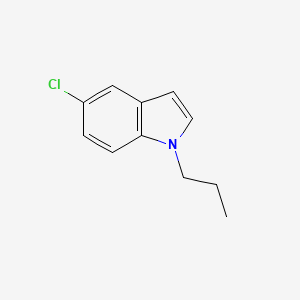
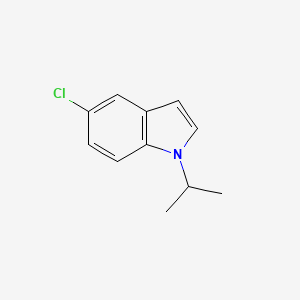
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl-](/img/structure/B3358792.png)
![1H-Pyrrolo[1,2-c]imidazol-1-one, 2-ethyl-2,3-dihydro-3-thioxo-](/img/structure/B3358796.png)
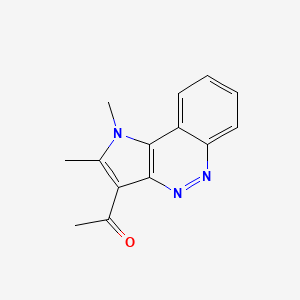

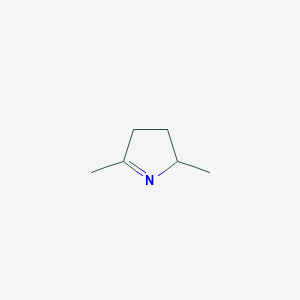

![4H-Imidazo[2,1-c][1,4]benzoxazine](/img/structure/B3358843.png)



